

C1-BODIPY-C12: An In-depth Technical Guide for Cellular Lipid Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C1-Bodipy-C12

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Abstract

C1-BODIPY-C12, chemically known as 4,4-Difluoro-5-Methyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid, is a fluorescently labeled long-chain fatty acid analog that has become an indispensable tool for researchers in cell biology, metabolism, and drug development. Its intrinsic fluorescence, high quantum yield, and sensitivity to the local environment make it an exceptional probe for visualizing and quantifying fatty acid uptake, trafficking, and storage within living cells. This technical guide provides a comprehensive overview of **C1-BODIPY-C12**, including its physicochemical properties, detailed experimental protocols for its application, and a summary of its use in elucidating lipid metabolic pathways.

Core Properties of C1-BODIPY-C12

C1-BODIPY-C12 consists of a twelve-carbon dodecanoic acid chain attached to a BODIPY (boron-dipyrromethene) fluorophore. This structure allows it to mimic natural fatty acids and be processed by cellular machinery while enabling its visualization through fluorescence-based techniques.^[1] The BODIPY dye itself is known for its sharp emission peaks, high fluorescence quantum yield, and relative insensitivity to pH and solvent polarity, making it a robust fluorescent reporter in complex biological systems.^{[2][3][4][5]}

Physicochemical and Spectroscopic Data

The key properties of **C1-BODIPY-C12** are summarized in the table below, providing essential information for experimental design and data interpretation.

Property	Value	Reference(s)
Chemical Formula	C ₂₂ H ₃₉ BF ₂ N ₂ O ₂	[6]
Molecular Weight	Approximately 412.4 g/mol	[6]
IUPAC Name	4,4-Difluoro-5-Methyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid	[7]
Appearance	Orange solid	[8]
Solubility	Soluble in DMSO	[8]
Excitation Maximum (λ _{ex})	~500 nm	[2][3][5]
Emission Maximum (λ _{em})	~510 nm	[2][3][5]
Fluorescence Lifetime	Varies with environmental viscosity (e.g., ~300 ps in methanol to 3.4 ns in 95% glycerol)	[9]
Quantum Yield	High (Specific value for C1-BODIPY-C12 is not consistently reported, but related BODIPY dyes can have quantum yields as high as 0.94)	[2][3][4][5][10]

Biological Applications and Mechanism of Action

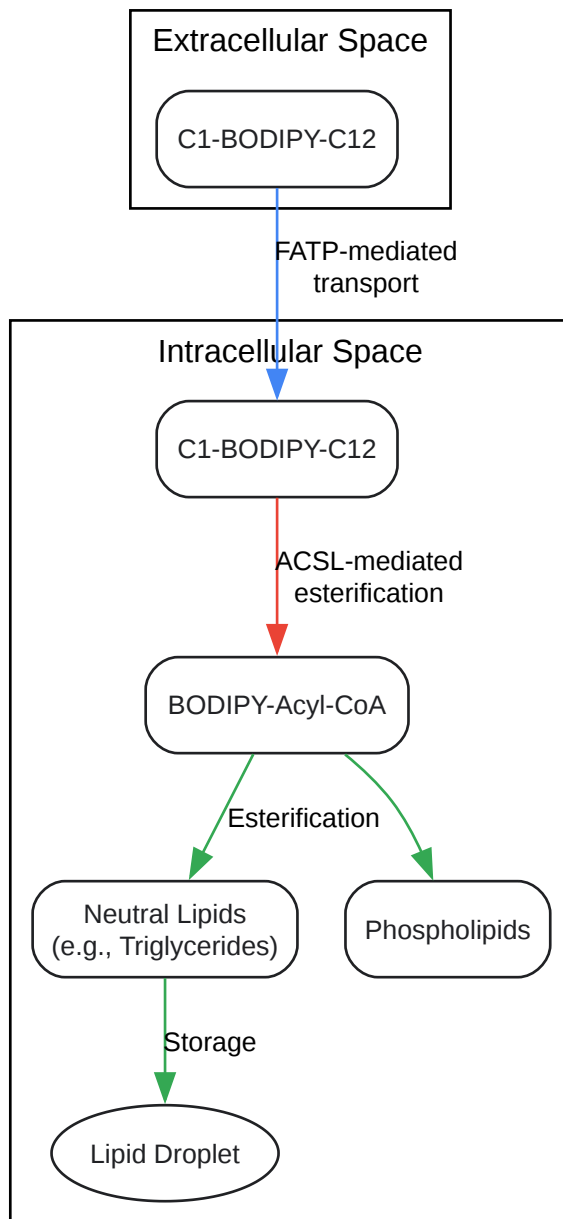
C1-BODIPY-C12 serves as a valuable tracer for investigating the dynamics of fatty acid metabolism.[6][11] Due to its structural similarity to natural long-chain fatty acids, it is recognized and processed by cellular transport and metabolic pathways.[1] The primary application of **C1-BODIPY-C12** is in the study of fatty acid uptake and its subsequent incorporation into various lipid species, most notably neutral lipids stored in lipid droplets.[1][12][13]

The uptake of **C1-BODIPY-C12** into cells is facilitated by fatty acid transport proteins (FATPs). [1][7] Once inside the cell, it is esterified by long-chain acyl-CoA synthetases (ACSLs) to form a fluorescent acyl-CoA derivative.[1] This activated form can then be incorporated into triglycerides and phospholipids.[1] The accumulation of fluorescently labeled lipids, particularly in lipid droplets, provides a direct readout of cellular fatty acid influx and storage capacity.[1][13][14]

Cellular Fatty Acid Uptake and Metabolism Pathway

The following diagram illustrates the general pathway of **C1-BODIPY-C12** uptake and initial metabolic fate within a cell.

Cellular Uptake and Metabolism of C1-BODIPY-C12



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Caption: **C1-BODIPY-C12** uptake and metabolism.

Experimental Protocols

The following sections provide detailed methodologies for common experiments utilizing **C1-BODIPY-C12**.

Preparation of C1-BODIPY-C12 Stock and Working Solutions

A consistent and well-characterized starting material is crucial for reproducible results.

Materials:

- **C1-BODIPY-C12** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
- Bovine Serum Albumin (BSA), fatty acid-free

Protocol:

- **Stock Solution (10 mM):** Dissolve 1 mg of **C1-BODIPY-C12** in 247 μL of anhydrous DMSO. [2][4][5] This stock solution should be stored at -20°C or -80°C , protected from light, and repetitive freeze-thaw cycles should be avoided. [2][4]
- **BSA Conjugation (Optional but Recommended):** For many cell-based assays, pre-conjugating **C1-BODIPY-C12** to BSA improves its solubility and mimics its physiological transport in the bloodstream. To do this, dilute the stock solution in a medium containing fatty acid-free BSA (e.g., 0.1%) and incubate at 37°C for 30 minutes, protected from light. [1][6]
- **Working Solution (1-10 μM):** Dilute the stock solution (or the BSA-conjugated solution) in serum-free cell culture medium or PBS to the desired final concentration. [2][4] The optimal concentration should be determined empirically for each cell type and experimental setup.

Fatty Acid Uptake Assay in Adherent Cells (Plate Reader-Based)

This protocol is suitable for high-throughput screening of fatty acid uptake inhibitors or for quantifying differences in uptake between cell populations.

Materials:

- Adherent cells cultured in a 96-well black-wall, clear-bottom plate
- **C1-BODIPY-C12** working solution (typically 2 μ M)
- Serum-free medium
- Fluorescence plate reader with bottom-read capabilities (Excitation: ~485 nm, Emission: ~515 nm)
- (Optional) Quencher dye (e.g., Trypan Blue) to reduce extracellular fluorescence

Protocol:

- Seed adherent cells in a 96-well black-wall, clear-bottom plate and culture until they reach the desired confluency.
- One hour prior to the assay, replace the culture medium with serum-free medium and incubate at 37°C.[15]
- Aspirate the serum-free medium and add the **C1-BODIPY-C12** working solution to each well. [15] If using a quencher, it can be included in the working solution.
- Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
- Measure fluorescence intensity at regular intervals (e.g., every 20-60 seconds) for a desired period (e.g., 60 minutes) using bottom-read mode.[15]
- The rate of fatty acid uptake can be determined from the initial linear portion of the fluorescence increase over time.[15]

Staining of Lipid Droplets for Fluorescence Microscopy

This method allows for the visualization of fatty acid incorporation into lipid droplets.

Materials:

- Cells cultured on sterile coverslips or in imaging-compatible dishes
- **C1-BODIPY-C12** working solution (1-10 μ M)

- Wash buffer (e.g., PBS or serum-free medium)
- (Optional) Fixative (e.g., 4% paraformaldehyde)
- (Optional) Nuclear counterstain (e.g., Hoechst or DAPI)
- Fluorescence microscope with appropriate filter sets

Protocol:

- Culture cells on a suitable imaging substrate.
- Remove the culture medium and wash the cells once with wash buffer.
- Add the **C1-BODIPY-C12** working solution and incubate for 5-30 minutes at 37°C, protected from light.^[2] The optimal incubation time will vary depending on the cell type and metabolic rate.
- Remove the staining solution and wash the cells twice with wash buffer for 5 minutes each.^[2]
- (Optional) For fixed-cell imaging, incubate with a suitable fixative after washing.
- (Optional) Counterstain the nuclei with a suitable dye.
- Mount the coverslip or image the dish using a fluorescence microscope. Lipid droplets will appear as bright, punctate structures within the cytoplasm.

Fatty Acid Uptake Assay using Flow Cytometry

This protocol enables the quantification of fatty acid uptake on a single-cell level.

Materials:

- Suspension cells or trypsinized adherent cells
- **C1-BODIPY-C12** working solution (typically 2 μ M)
- FACS buffer (e.g., PBS with 1% BSA)

- (Optional) Viability dye (e.g., Propidium Iodide)
- Flow cytometer with a blue laser (488 nm) and appropriate emission filters

Protocol:

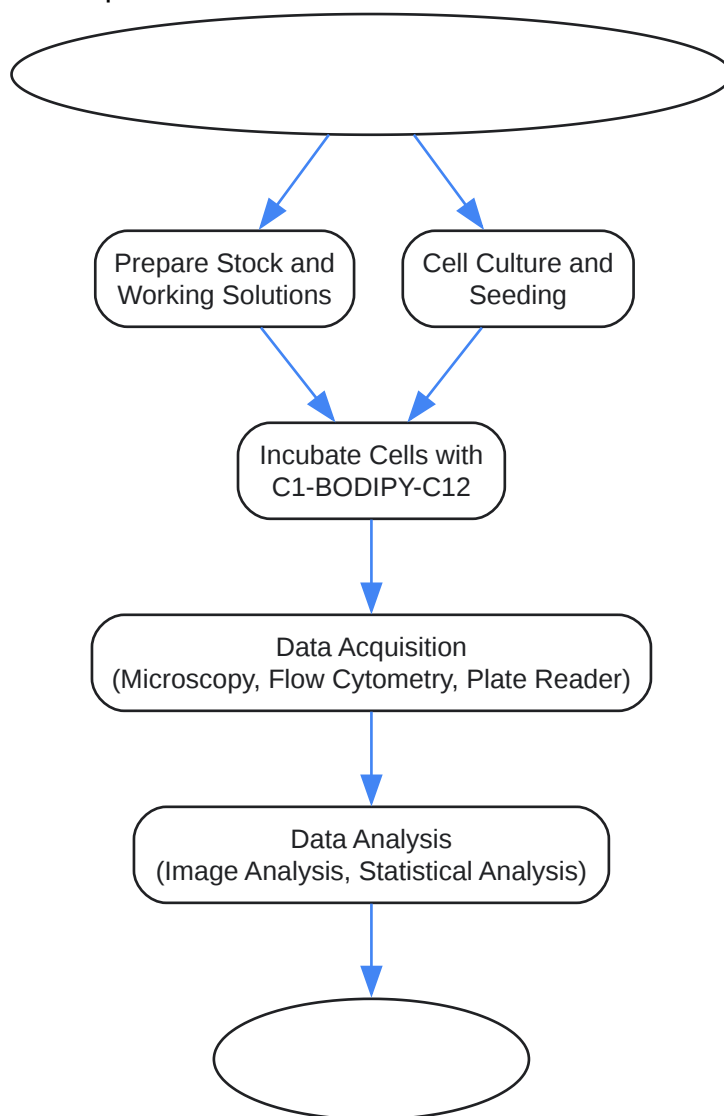
- Prepare a single-cell suspension at a density of approximately 1×10^6 cells/mL.
- Add the **C1-BODIPY-C12** working solution to the cell suspension and incubate for a defined period (e.g., 1-15 minutes) at 37°C.
- Stop the uptake by adding ice-cold FACS buffer and centrifuging the cells at a low speed (e.g., 400 x g) for 3-4 minutes at 4°C.
- Resuspend the cell pellet in fresh, cold FACS buffer.
- (Optional) Add a viability dye to exclude dead cells from the analysis.
- Analyze the cells on a flow cytometer, measuring the fluorescence in the green channel (typically FL1). The mean fluorescence intensity of the cell population is proportional to the amount of fatty acid uptake.

Experimental Workflow and Logical Relationships

The successful application of **C1-BODIPY-C12** in research often follows a structured workflow, from initial experimental design to data analysis.

General Experimental Workflow

General Experimental Workflow for C1-BODIPY-C12 Assays



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Caption: A typical workflow for **C1-BODIPY-C12** experiments.

Conclusion

C1-BODIPY-C12 is a powerful and versatile tool for the investigation of cellular fatty acid metabolism. Its favorable photophysical properties and its ability to act as a surrogate for natural long-chain fatty acids have solidified its importance in the field. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively employ **C1-BODIPY-C12** to gain valuable insights into lipid uptake, transport, and storage in various biological contexts.

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- To cite this document: BenchChem. [C1-BODIPY-C12: An In-depth Technical Guide for Cellular Lipid Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10773952#what-is-c1-bodipy-c12>]

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